2-Butylpyrrolidine
Overview
Description
2-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a butyl group attached to the second position of the pyrrolidine ring. Pyrrolidines are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
2-Butylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidone with butyl lithium, followed by reduction with lithium aluminum hydride. Another method includes the cyclization of 4-aminobutylamine with formaldehyde under acidic conditions . Industrial production methods often involve the use of catalytic hydrogenation of 2-butylpyrrole or the reductive amination of butyraldehyde with pyrrolidine .
Chemical Reactions Analysis
2-Butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-butylpyrrolidone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include lithium aluminum hydride, potassium permanganate, and various alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Butylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: This compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Butylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-Butylpyrrolidine can be compared with other similar compounds, such as:
1-Butylpyrrolidine: This compound has the butyl group attached to the first position of the pyrrolidine ring, resulting in different chemical properties and reactivity.
1-Butyl-2-pyrrolidinone: This compound contains a carbonyl group at the second position, making it a lactam rather than a simple pyrrolidine.
1-Ethylpyrrolidine: This compound has an ethyl group instead of a butyl group, leading to differences in steric and electronic effects .
Properties
IUPAC Name |
2-butylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHOSERPJPIUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397951 | |
Record name | 2-butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-98-8 | |
Record name | 2-butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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